NaloxonazineDihydrochloride

Opioid receptor pharmacology Radioligand binding Receptor affinity

Naloxonazine dihydrochloride is a bivalent azine derivative of naloxone that functions as a high-affinity μ-opioid receptor antagonist. Unlike reversible antagonists such as naloxone, naloxonazine produces wash-resistant, long-lasting inhibition of μ-opioid binding through covalent-like irreversible antagonism, preferentially targeting the μ1 receptor subtype.

Molecular Formula C38H44Cl2N4O6
Molecular Weight 723.7 g/mol
Cat. No. B7911002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxonazineDihydrochloride
Molecular FormulaC38H44Cl2N4O6
Molecular Weight723.7 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=NN=C5CCC6(C7CC8=C9C6(C5OC9=C(C=C8)O)CCN7CC=C)O)CCC2(C1CC1=C3C(=C(C=C1)O)O4)O.Cl.Cl
InChIInChI=1S/C38H42N4O6.2ClH/c1-3-15-41-17-13-35-29-21-5-7-25(43)31(29)47-33(35)23(9-11-37(35,45)27(41)19-21)39-40-24-10-12-38(46)28-20-22-6-8-26(44)32-30(22)36(38,34(24)48-32)14-18-42(28)16-4-2;;/h3-8,27-28,33-34,43-46H,1-2,9-20H2;2*1H/b39-23-,40-24+;;
InChIKeyVIAIHLLKDJKEKM-QZOKRTFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naloxonazine Dihydrochloride: A High-Affinity, Irreversible μ1-Preferring Opioid Antagonist for Receptor Subtype Discrimination and Long-Duration Studies


Naloxonazine dihydrochloride is a bivalent azine derivative of naloxone that functions as a high-affinity μ-opioid receptor antagonist [1]. Unlike reversible antagonists such as naloxone, naloxonazine produces wash-resistant, long-lasting inhibition of μ-opioid binding through covalent-like irreversible antagonism, preferentially targeting the μ1 receptor subtype [2][3]. Its dihydrochloride salt form (CAS 880759-65-9) enhances aqueous solubility to 25 mM in water, facilitating formulation for both in vitro and in vivo applications . The compound is supplied as a solid with ≥98% purity and is stable for ≥4 years under recommended storage conditions .

Why Naloxonazine Dihydrochloride Cannot Be Substituted by Naloxone or Other Reversible Opioid Antagonists in Experimental Design


Substituting naloxonazine with reversible opioid antagonists such as naloxone or naltrexone fundamentally alters experimental outcomes due to two non-interchangeable properties: irreversible binding kinetics and μ1 subtype preference. Naloxonazine produces wash-resistant inhibition that persists for >24 hours in vivo following a single pretreatment, enabling chronic receptor blockade without continuous infusion—a property absent in naloxone, which dissociates rapidly with a terminal elimination half-life under 3 hours [1][2]. Furthermore, naloxonazine selectively discriminates μ1-mediated supraspinal analgesia from μ2-mediated spinal analgesia and respiratory effects, whereas naloxone non-selectively antagonizes both [3]. Using naloxone in protocols requiring μ1-specific or irreversible blockade yields qualitatively different pharmacological profiles and invalidates receptor subtype assignments.

Quantitative Differentiation of Naloxonazine Dihydrochloride: Head-to-Head Binding Affinity, Irreversibility, and Functional Selectivity Data


μ-Opioid Receptor Binding Affinity: 148-Fold Greater Potency than Naloxone at Human μ-OR

Naloxonazine demonstrates exceptionally high binding affinity at human μ-opioid receptors (Ki = 0.050–0.054 nM) [1][2], which is approximately 148-fold more potent than naloxone (Ki ≈ 7.4–14 nM) [3] and 15–18-fold more potent than buprenorphine (Ki = 0.9 nM) at the same receptor under comparable assay conditions [3]. This sub-picomolar affinity underlies naloxonazine's ability to occupy μ-OR sites at substantially lower concentrations than standard opioid antagonists.

Opioid receptor pharmacology Radioligand binding Receptor affinity Antagonist potency

μ1/μ2 Receptor Subtype Discrimination: Differential Sensitivity of Supraspinal vs. Spinal Analgesia

In a direct head-to-head comparison in rats, subcutaneous pretreatment with naloxonazine (up to 30 mg/kg, 24 h prior) produced complete reversal of intravenous sufentanil-induced respiratory depression (hypercapnia and hypoxia returning to baseline) but only partial antagonism of i.v. sufentanil-induced antinociception [1]. Critically, the same naloxonazine pretreatment failed entirely to antagonize intrathecal (spinal) sufentanil-induced antinociception, even at 30 mg/kg [1]. In contrast, naloxone (30 mg/kg s.c. pretreatment) showed no antagonism of either endpoint 24 h post-administration due to its reversible, short-acting nature [1]. This functional dissociation confirms naloxonazine's μ1-preferring irreversible blockade spares μ2-mediated spinal analgesia while attenuating μ1-mediated supraspinal components.

Receptor subtype pharmacology Analgesia mechanisms μ1/μ2 discrimination In vivo pharmacology

Irreversible Binding Kinetics: Wash-Resistant Inhibition at 50 nM Persists After Extensive Washing

Naloxonazine produces dose-dependent, wash-resistant inhibition of opioid binding that is not observed with naloxone or its hydrazone precursor naloxazone [1]. Under conditions where extensive washing completely eliminates naloxazone-mediated binding inhibition (no inhibition detected at concentrations up to 2000 nM post-wash), naloxonazine at 50 nM abolishes high-affinity [³H]-dihydromorphine binding, with partial inhibition observed at concentrations as low as 10 nM [1]. This irreversible binding profile confers a functional blockade duration exceeding 24 hours in vivo, despite an estimated terminal elimination half-life of less than 3 hours [2].

Irreversible antagonism Binding kinetics Receptor occupancy In vitro pharmacology

μ- vs. κ- vs. δ-Opioid Receptor Selectivity Profile: >150-Fold μ-Preference

Naloxonazine exhibits marked selectivity for μ-opioid receptors over κ- and δ-opioid receptors. In radioligand binding assays, naloxonazine binds to μ-OR with Ki = 0.054 nM, compared to Ki = 11 nM at κ-OR and Ki = 8.6 nM at δ-OR [1]. This corresponds to a selectivity ratio of approximately 204-fold for μ over κ and 159-fold for μ over δ. Additionally, naloxonazine distinguishes high-affinity μ1 sites (Kd = 0.1 nM) from μ2 sites (Kd = 2 nM) and δ sites (Kd = 5 nM), providing a 20-fold μ1/μ2 discrimination window [1].

Receptor selectivity Off-target binding Opioid receptor subtypes Selectivity ratio

Anti-Leishmanial Activity: Host Cell-Dependent Amastigote Inhibition (GI50 = 3.45 μM)

Beyond opioid receptor pharmacology, naloxonazine demonstrates host cell-dependent anti-leishmanial activity. In a high-throughput screen against intracellular Leishmania donovani amastigotes, naloxonazine exhibited a GI50 of 3.45 μM [1][2]. Notably, naloxonazine showed selective activity against intracellular amastigotes while lacking activity against axenic (host cell-free) amastigotes or promastigotes, indicating the anti-parasitic effect requires host cell engagement [2]. In contrast, naloxone showed no meaningful anti-leishmanial activity in the same screening platform, confirming this effect is not a class-wide property of opioid antagonists [2].

Anti-parasitic activity Leishmania donovani Host-pathogen interactions Drug repurposing

In Vivo Target Engagement Confirmation: μ-Selective Blockade of ¹¹C-Buprenorphine Brain Binding

Naloxonazine (10 mg/kg) effectively blocks in vivo brain binding of the radiolabeled opioid agonist ¹¹C-buprenorphine in a μ-selective manner, as demonstrated by microPET imaging in rats [1]. The non-selective antagonist naloxone (1 mg/kg) also blocked ¹¹C-buprenorphine binding, whereas δ-selective (naltrindole, 3 mg/kg) and κ-selective (norbinaltorphimine, 10 mg/kg) antagonists showed no significant blockade [1]. This in vivo occupancy data confirms that naloxonazine crosses the blood-brain barrier and engages central μ-opioid receptors at behaviorally relevant doses, validating its utility for CNS opioid receptor studies.

PET imaging Target engagement Blood-brain barrier penetration Receptor occupancy

Optimal Research Applications for Naloxonazine Dihydrochloride Based on Quantified Differential Properties


μ1 vs. μ2 Opioid Receptor Subtype Functional Dissection in Analgesia Studies

Naloxonazine is the gold-standard pharmacological tool for discriminating μ1-mediated supraspinal analgesia from μ2-mediated spinal analgesia and respiratory depression. The standard protocol involves a single subcutaneous pretreatment (10–30 mg/kg) administered 24 hours before agonist challenge, exploiting naloxonazine's irreversible μ1-preferring blockade while μ2 sites remain functional [1][2]. This temporal separation of antagonist administration from behavioral testing eliminates pharmacokinetic interference and enables clean assignment of μ1-dependent vs. μ1-independent opioid effects. Naloxone or naltrexone cannot substitute in this paradigm due to their rapid dissociation and lack of functional persistence beyond 2–4 hours [1].

Long-Duration μ-Opioid Receptor Blockade Without Continuous Infusion

For experiments requiring sustained μ-opioid receptor antagonism exceeding 24 hours without repeated dosing, naloxonazine provides an irreversible blockade that persists well beyond its plasma elimination (terminal half-life <3 hours) [1]. This property is uniquely suited for chronic pain models, opioid withdrawal paradigms, and feeding behavior studies where continuous antagonist infusion would confound behavioral endpoints. The compound's wash-resistant binding confirmed in vitro at 50 nM [2] translates to persistent in vivo receptor inactivation lasting >24 hours following a single 10–20 mg/kg dose in rodents [1].

Host-Directed Anti-Leishmanial Chemical Probe Studies

Naloxonazine serves as a host cell-dependent chemical probe for investigating Leishmania donovani intracellular amastigote biology. Its selective activity against intracellular but not axenic parasites (GI50 = 3.45 μM) [1][2] indicates a mechanism requiring host-pathogen interaction, distinct from direct anti-parasitic agents like amphotericin B or miltefosine. The compound's lack of activity against promastigotes and its orthogonal opioid receptor pharmacology make it valuable for target identification studies aimed at host-directed therapeutic strategies [2].

HPLC Analytical Standard for Opioid Antagonist Quantification and Purity Assessment

Naloxonazine dihydrochloride (CAS 880759-65-9) is established as an analytical reference standard for high-performance liquid chromatography (HPLC) methods in pharmaceutical quality control and forensic toxicology [1]. The dihydrochloride salt form provides reliable aqueous solubility (25 mM in H2O) [2] and ≥98% certified purity [3], enabling precise calibration curve preparation. Its distinct retention time relative to naloxone and other opioid antagonists facilitates multi-analyte detection in complex biological matrices.

Quote Request

Request a Quote for NaloxonazineDihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.